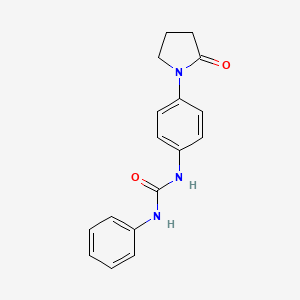![molecular formula C13H15FN2O3 B2628350 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid CAS No. 923226-69-1](/img/structure/B2628350.png)
1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a carbonyl group (C=O), an amino group (NH2) attached to a 2-fluorophenyl group, and a carboxylic acid group (COOH) .Wissenschaftliche Forschungsanwendungen
Cancer Research
A key area of application for compounds similar to 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid is in the development of cancer treatments. Specifically, derivatives of this compound have been explored for their potential to inhibit Aurora kinases, which are enzymes that play a crucial role in cell division. By inhibiting these enzymes, these compounds could be effective in treating cancer by preventing the proliferation of cancer cells. For instance, an Aurora kinase inhibitor has been described, highlighting its potential utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Studies
Compounds with a structure similar to this compound have been utilized in metabolic studies. For example, a novel neuroleptic agent was labeled with carbon-14 at the carbonyl position for use in metabolic studies, demonstrating the utility of fluorinated compounds in understanding the metabolic pathways of neuroleptic drugs (I. Nakatsuka et al., 1979).
Synthesis of Biologically Active Compounds
The synthesis of biologically interesting polysubstituted piperidines, starting from Baylis–Hillman adducts and involving a domino process that provides δ-amino acid derivatives with full stereochemical control, is another application. These synthesized piperidines, where the aryl groups could be attached sequentially, may have significant biological activities (Mateo M Salgado et al., 2019).
Antibacterial Agents
Research into the development of antibacterial agents also makes use of compounds structurally related to this compound. Specifically, pyridonecarboxylic acids and their analogues, which include modifications of the piperidine moiety, have been explored for their potent antibacterial activity. These efforts have led to the synthesis of compounds more active than existing antibacterial drugs, indicating their potential for treating bacterial infections (H. Egawa et al., 1984).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)15-13(19)16-7-3-4-9(8-16)12(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQYWXXBXYFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
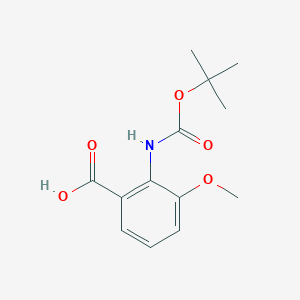
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)
![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)
![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)
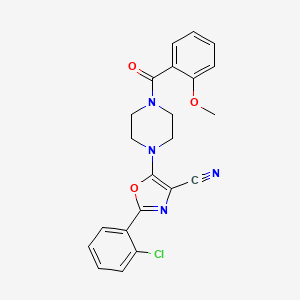
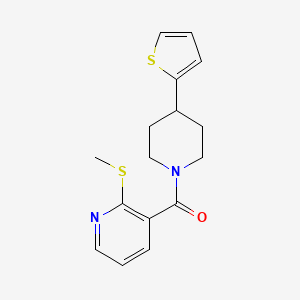
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)
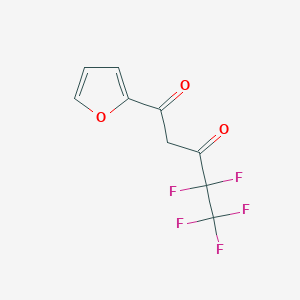
![4-[(Z)-2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2628288.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)
